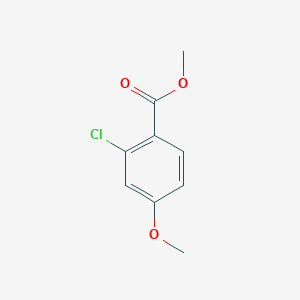

Methyl 2-chloro-4-methoxybenzoate

Description

Overview of Methyl 2-chloro-4-methoxybenzoate in Contemporary Chemical Research

This compound is a polysubstituted aromatic compound that serves primarily as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a methyl ester, a chloro group, and a methoxy (B1213986) group attached to a benzene (B151609) ring, provides a versatile scaffold for further chemical modifications. The specific arrangement of these functional groups—with the chloro and methoxy substituents positioned ortho and para to the ester group, respectively—imparts a unique reactivity profile that is leveraged in multi-step synthetic pathways.

In contemporary research, this compound is often employed in the construction of heterocyclic systems and other elaborate organic frameworks. Its utility is highlighted in synthetic routes where precise control over substituent placement is critical for achieving the desired final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104253-45-4 cymitquimica.comchemicalbook.com |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol cymitquimica.com |

| Synonyms | 2-Chloro-4-methoxybenzoic acid methyl ester, Benzoic acid, 2-chloro-4-methoxy-, methyl ester cymitquimica.com |

Significance within Substituted Benzoate (B1203000) Ester Chemistry

The family of substituted benzoate esters is foundational in organic chemistry, known for applications ranging from fragrances to pharmaceuticals. blogspot.comwikipedia.org The significance of this compound within this class stems from the electronic interplay of its substituents. The chlorine atom acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through resonance.

This combination influences the electron density of the aromatic ring and the reactivity of the ester functional group. For instance, the electrophilicity of the carbonyl carbon in the ester is modulated, and the positions on the aromatic ring are selectively activated or deactivated towards electrophilic or nucleophilic substitution. This predictable reactivity makes it a reliable building block for constructing targeted molecules with specific electronic and steric properties. The synthesis of compounds like Methyl 4-acetamido-5-chloro-2-methoxybenzoate, an intermediate for pharmaceuticals, showcases the practical application of such substituted benzoates. google.comnih.gov

Research Landscape and Key Challenges in Halo- and Methoxy-Substituted Aromatic Esters

The broader field of halo- and methoxy-substituted aromatic esters is an active area of research, presenting both opportunities and challenges. A primary challenge lies in achieving regioselectivity during synthesis. Introducing multiple substituents onto an aromatic ring in a specific, controlled manner can be difficult, often requiring multi-step procedures with careful selection of protecting groups and reaction conditions.

Another key challenge is managing the reactivity of the various functional groups. For example, harsh reaction conditions required for modifying the aromatic ring can sometimes lead to the undesired hydrolysis of the ester group. blogspot.commsu.edu Researchers continuously explore milder and more selective catalytic methods to overcome these hurdles. The development of ruthenium-catalyzed C-H activation, for instance, represents a powerful strategy for the direct and selective functionalization of such aromatic systems, though challenges in substrate scope and compatibility remain. acs.org Furthermore, the synthesis of related isomers, such as Methyl 5-chloro-2-methoxybenzoate, and their distinct applications underscore the importance of precise isomeric control in this chemical class. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXORHTLUPYQIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542279 | |

| Record name | Methyl 2-chloro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104253-45-4 | |

| Record name | Benzoic acid, 2-chloro-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104253-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxy-benzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Transformation Studies of Methyl 2 Chloro 4 Methoxybenzoate

Nucleophilic Substitution Reactions at the Aromatic Ring

The chlorine atom on the aromatic ring of methyl 2-chloro-4-methoxybenzoate is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent ester group and the methoxy (B1213986) group at the para position can activate the ring towards attack by nucleophiles.

Research in this area has explored the displacement of the chloride with various nucleophiles. For instance, in the synthesis of related benzamide (B126) derivatives, the chloro group can be displaced by amines under specific conditions. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from similar substrates. For example, the reaction of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid with amines proceeds via nucleophilic displacement of the chloro group. nih.gov

In a study on the synthesis of 2-butyl-4-chloro-N-methoxybenzamide, a related compound, the chloro substituent remains intact during other transformations, suggesting that forcing conditions might be necessary for its substitution. rsc.org

Reactivity of the Ester Moiety

The methyl ester group is a key functional handle for the derivatization of this compound. It can undergo reduction to the corresponding benzylic alcohol or be hydrolyzed to the carboxylic acid, which can then be converted to other functional groups.

The reduction of the methyl ester to a primary alcohol, (2-chloro-4-methoxyphenyl)methanol, is a fundamental transformation. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or, under specific conditions, with sodium borohydride (B1222165) (NaBH4).

While specific literature on the reduction of this compound is scarce, the reduction of a similar compound, 4-chloro-3-methoxybenzoic acid, to (4-chloro-3-methoxyphenyl)methanol (B1599991) has been reported using a borane-THF complex with a near-quantitative yield. chemicalbook.com This suggests that similar conditions would be effective for the reduction of the target ester.

Table 1: Reduction of a Related Benzoic Acid Derivative

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

| 4-Chloro-3-methoxybenzoic acid | Borane-THF complex | THF | Reflux, 2 hr | (4-Chloro-3-methoxyphenyl)methanol | 99% | chemicalbook.com |

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-chloro-4-methoxybenzoic acid, is a common and important reaction. This transformation is typically carried out under basic conditions using sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

Transesterification, the conversion of the methyl ester to another ester, can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl groups to the ester functionality.

Coupling Reactions and Cross-Coupling Methodologies

The chloro-substituted aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.org this compound can act as the halide partner in such reactions.

While specific Suzuki-Miyaura coupling reactions involving this compound are not widely reported, studies on similar chloro-substituted aromatics demonstrate the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of 2-aryl-4-chloro-6-iodoquinazolines with arylboronic acids proceeds efficiently. researchgate.net The reactivity of the C-Cl bond in these reactions is often lower than that of C-Br or C-I bonds, sometimes requiring more active catalysts or harsher reaction conditions. libretexts.org Research on the oxime-palladacycle catalyzed Suzuki–Miyaura cross-coupling of acid chlorides with arylboronic acids to yield aryl ketones also showcases the broad applicability of this reaction type. rsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

| 2-Aryl-4-chloro-6-iodoquinazolines | Arylboronic acid | PdCl2(PPh3)2, PCy3 | K2CO3 | Dioxane-water | Reflux, 2 h | 2,4-Diaryl-6-iodoquinazolines | - | researchgate.net |

| 4-Chlorobenzoyl chloride | Phenylboronic acid | Oxime-palladacycle | - | 2-MeTHF | - | 4-Chlorobenzophenone | - | rsc.org |

Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other palladium-catalyzed cross-coupling reactions such as the Sonogashira and Stille couplings.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. While reactions with aryl chlorides can be more challenging than with bromides or iodides, successful couplings have been reported, often requiring specific catalyst systems. researchgate.netresearchgate.net

The Stille coupling involves the reaction of an organotin compound with an organic halide. organic-chemistry.orglibretexts.orgwikipedia.org It is known for its tolerance of a wide range of functional groups. The reactivity of aryl chlorides in Stille couplings can be enhanced through the use of specific ligands and reaction conditions.

While specific examples for this compound are not prevalent in the literature, the general methodologies for these coupling reactions are well-established and could likely be adapted for this substrate.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. numberanalytics.comrutgers.edu The rate and position of substitution on the this compound ring are determined by the cumulative directing effects of the existing substituents.

Methoxy Group (-OCH₃): Located at the C4 position, the methoxy group is a powerful activating group. Through its resonance effect (+R), the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions relative to itself. msu.edu This significantly increases the ring's nucleophilicity and favors electrophilic attack. Since the position para to the methoxy group is already substituted (by the chloro group), its activating effect strongly directs incoming electrophiles to its two ortho positions (C3 and C5).

Chloro Group (-Cl): The chlorine atom at the C2 position is a deactivating group due to its inductive electron withdrawal (-I effect). However, like other halogens, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance (+R effect). libretexts.orglibretexts.org It directs incoming electrophiles to the C3 and C6 positions.

Methyl Ester Group (-COOCH₃): This group at the C1 position is a deactivating group due to both its inductive and resonance electron-withdrawing effects (-I and -R). It strongly reduces the electron density of the ring, making electrophilic substitution more difficult. The methyl ester group is a meta-director, meaning it would direct an incoming electrophile to the C3 and C5 positions. weebly.comrsc.org

Combined Directing Effects:

When considering the combined influence of these three substituents, a consensus on the most likely position for electrophilic attack emerges.

The C5 position is strongly favored. It is ortho to the powerfully activating methoxy group, meta to the deactivating methyl ester group, and para to the deactivating but ortho, para-directing chloro group.

The C3 position is also activated (ortho to the methoxy group and meta to the ester group) but is sterically hindered by the adjacent C2-chloro and C1-ester groups.

The C6 position is ortho to the deactivating ester group and para to the activating methoxy group, but it is adjacent to the C1-ester group, which presents some steric hindrance.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position. A minor product resulting from substitution at the C3 position might also be formed, depending on the reaction conditions and the size of the electrophile.

A notable example from the literature concerning a related compound is the nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid, which yields a mixture of products, demonstrating the complex interplay of directing groups. rsc.org

| EAS Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Methyl 2-chloro-4-methoxy-5-nitrobenzoate | Methyl 2-chloro-4-methoxy-3-nitrobenzoate |

| Halogenation (Bromination) | Br₂/FeBr₃ | Methyl 5-bromo-2-chloro-4-methoxybenzoate | Methyl 3-bromo-2-chloro-4-methoxybenzoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Methyl 5-acyl-2-chloro-4-methoxybenzoate | None (Ring is highly deactivated for this reaction) |

Radical Reactions and Side-Chain Modifications

The study of radical reactions on this compound primarily involves potential modifications to its side chains—the methyl ester and the methoxy group—as the aromatic ring itself is less susceptible to radical attack compared to electrophilic substitution.

A common type of radical reaction on aromatic compounds is the halogenation of a benzylic carbon. rutgers.edu However, this compound lacks an alkyl side chain (like a methyl or ethyl group) attached directly to the benzene (B151609) ring. Therefore, it does not have a benzylic position that can be readily stabilized through resonance with the aromatic ring, making typical benzylic radical reactions, such as bromination with N-bromosuccinimide (NBS) under UV light, inapplicable. libretexts.org

Side-chain modifications via radical pathways on the methyl ester or methoxy groups are generally less common and require more specific and often harsh conditions.

Methoxy Group Modification: While challenging, radical reactions can sometimes affect methoxy groups. For instance, benzylic bromination of benzyl (B1604629) methyl ether with NBS has been studied, indicating that radical abstraction from a carbon adjacent to an oxygen is possible, though less favored than at a benzylic position. lookchem.com For this compound, this would involve the abstraction of a hydrogen atom from the methoxy methyl group.

Ester Group Modification: The methyl ester group is generally resistant to radical reactions under standard conditions.

Another class of side-chain reactions involves oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on an aromatic ring down to a carboxylic acid. libretexts.orglibretexts.org This reaction also requires a benzylic hydrogen, which this molecule lacks. Therefore, the molecule is expected to be resistant to this type of side-chain oxidation.

A patent describing the side-chain chlorination of methyl p-methylbenzoate under UV light highlights that radical reactions preferentially occur at the benzylic methyl group, a feature absent in this compound. google.com Research on the benzylic bromination of various substituted toluenes further underscores the importance of the benzylic position for radical reactivity. rsc.orgbohrium.com

| Radical Reaction Type | Reagents | Predicted Reactivity/Product | Rationale |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), UV light | No reaction | Absence of a benzylic C-H bond. |

| Side-Chain Oxidation | KMnO₄, heat | No reaction | Absence of a benzylic C-H bond. |

| Radical Halogenation of Methoxy Group | Harsh radical conditions (e.g., high temp, radical initiator) | Potential for low-yield formation of methyl 2-chloro-4-(bromomethoxy)benzoate | Reaction is not favored but may occur under forcing conditions. |

Iv. Advanced Spectroscopic and Computational Characterization of Methyl 2 Chloro 4 Methoxybenzoate

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the absorption or scattering of electromagnetic radiation corresponding to these molecular vibrations. These methods are invaluable for identifying the functional groups present in a molecule. canterbury.ac.nz For complex molecules, computational methods such as Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra. nih.govarxiv.org

Key expected FT-IR bands include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. mdpi.com The aliphatic C-H stretching from the two methyl groups (ester and ether) are expected in the 2950-2850 cm⁻¹ range.

C=O Stretching: The carbonyl (C=O) stretch of the ester group is one of the most intense and characteristic bands in the spectrum, anticipated to appear in the region of 1730-1715 cm⁻¹. The presence of an electron-donating methoxy (B1213986) group on the ring may slightly lower this frequency.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected to produce a series of bands in the 1625-1430 cm⁻¹ range. mdpi.com

C-O Stretching: Two distinct C-O stretching bands are predicted. The asymmetric C-O-C stretch from the ester group is typically strong and found around 1250 cm⁻¹, while the aryl ether C-O stretch from the methoxy group appears near 1250-1200 cm⁻¹.

C-Cl Stretching: The vibration corresponding to the carbon-chlorine bond is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for Methyl 2-chloro-4-methoxybenzoate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Aryl |

| Aliphatic C-H Stretch | 2950-2850 | -OCH₃, -COOCH₃ |

| C=O Stretch | 1730-1715 | Ester |

| Aromatic C=C Stretch | 1625-1430 | Aryl |

| Asymmetric C-O-C Stretch | ~1250 | Ester |

| Aryl-O Stretch | 1250-1200 | Methoxy |

| C-Cl Stretch | 800-600 | Chloro |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O produce strong IR signals, non-polar bonds and symmetric vibrations often yield strong Raman signals. For this compound, the FT-Raman spectrum would be particularly useful for confirming the vibrations of the benzene (B151609) ring and the C-Cl bond. Computational studies on similar molecules like 3-chlorobenzoic acid have shown the utility of combining FT-IR and FT-Raman data with DFT calculations for a complete vibrational assignment. nih.gov Aromatic ring breathing modes, which are often weak in the IR spectrum, typically show a strong, sharp band in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each of its chemically non-equivalent protons. The aromatic region will feature three signals corresponding to the protons at positions 3, 5, and 6 on the benzene ring. The electron-donating methoxy group at C-4 and the electron-withdrawing chloro and ester groups at C-2 and C-1, respectively, will dictate the chemical shifts. The spectrum will also show two singlets in the aliphatic region for the methoxy and ester methyl protons.

Based on analysis of similar compounds, the following assignments can be predicted: chemicalbook.comchemicalbook.com

Aromatic Protons (δ 6.5-8.0 ppm):

The proton at C-6 (ortho to the ester) is expected to be the most downfield of the aromatic signals, appearing as a doublet.

The proton at C-5 (meta to the ester and chloro groups) will appear as a doublet of doublets.

The proton at C-3 (ortho to the methoxy group and meta to the ester) will be the most upfield of the aromatic signals, appearing as a doublet.

Methoxy Protons (δ ~3.8-3.9 ppm): The three protons of the methoxy group (-OCH₃) at C-4 will appear as a sharp singlet.

Ester Methyl Protons (δ ~3.9 ppm): The three protons of the methyl ester group (-COOCH₃) will also appear as a sharp singlet, typically very close in chemical shift to the methoxy protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Position | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| H-6 | ~7.8 | Doublet (d) |

| H-5 | ~7.0 | Doublet of Doublets (dd) |

| H-3 | ~6.9 | Doublet (d) |

| -COOCH₃ | ~3.9 | Singlet (s) |

| -OCH₃ | ~3.8 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the resonance effects of the substituents. docbrown.info

Predicted ¹³C NMR chemical shifts based on data from related structures like 4-chloro-2-methoxybenzoic acid and methyl 5-chloro-2-methoxybenzoate are as follows: chemicalbook.comchemicalbook.com

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is the most deshielded carbon and appears far downfield.

Aromatic Carbons (δ 110-160 ppm):

The oxygen-bearing carbons, C-4 (methoxy) and C-1 (ester), will be significantly downfield. C-4 is expected around 160 ppm, while C-1 will be near 120-125 ppm.

The chlorine-bearing carbon, C-2, will also be downfield due to the inductive effect of chlorine.

The protonated carbons (C-3, C-5, C-6) will appear in the more shielded region of the aromatic spectrum.

Methyl Carbons (δ ~50-60 ppm): The carbons of the ester methyl and methoxy groups will appear in the upfield region, with the methoxy carbon typically being slightly more downfield. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted δ (ppm) |

|---|---|

| C=O | ~165 |

| C-4 | ~160 |

| C-2 | ~135 |

| C-6 | ~132 |

| C-1 | ~123 |

| C-5 | ~115 |

| C-3 | ~112 |

| -OCH₃ | ~56 |

| -COOCH₃ | ~52 |

While ¹D NMR provides essential data, complex structures benefit from 2D NMR experiments for unambiguous assignment. These techniques reveal correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the aromatic protons. Cross-peaks would be observed between H-5 and H-6, and between H-5 and H-3, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates protons to their directly attached carbons. It would be used to definitively link the signals of H-3, H-5, and H-6 to C-3, C-5, and C-6, respectively. It would also connect the methyl proton singlets to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for assigning the quaternary (non-protonated) carbons. Key expected correlations for this compound would include:

The ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O) and C-1.

The methoxy protons (-OCH₃) to C-4.

The aromatic proton H-6 to C-1, C-2, and C-4.

The aromatic proton H-3 to C-1, C-2, and C-5.

Together, these 2D NMR techniques provide an interlocking web of evidence that allows for the complete and confident assignment of all proton and carbon signals, thereby fully elucidating the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the conjugated system of the molecule.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the substituted benzene ring. The methoxy (-OCH₃) and chloro (-Cl) substituents, along with the methyl ester (-COOCH₃) group, influence the energy of the electronic transitions. The methoxy group, being an electron-donating group, and the chloro group, an electron-withdrawing group, along with the ester functionality, will affect the position and intensity of the absorption maxima (λmax).

Detailed analysis of the UV-Vis spectrum allows for the identification of π → π* and n → π* transitions. The intense bands are typically assigned to π → π* transitions associated with the aromatic ring, while the lower intensity bands, if observable, may correspond to n → π* transitions of the carbonyl group in the ester and the oxygen of the methoxy group. The solvent used for the analysis can also influence the spectrum by stabilizing the ground or excited states, leading to shifts in the absorption maxima.

A related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, has documented UV-Vis spectral data, which can serve as a reference for predicting the spectral features of this compound. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, MS analysis provides crucial information for its identification and purity assessment.

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak corresponds to the molecular weight of the compound. Due to the presence of a chlorine atom, the molecular ion peak of this compound will exhibit a characteristic isotopic pattern, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For this compound, key fragmentation patterns would likely involve:

Loss of the methoxy radical (•OCH₃) from the ester group, resulting in a significant acylium ion peak.

Loss of the entire ester group or parts of it.

Cleavage of the bond between the aromatic ring and the ester group.

Loss of a methyl radical (•CH₃) from the methoxy group attached to the ring.

Potential loss of a chlorine atom or a CO molecule.

The stability of the resulting fragment ions, particularly those stabilized by the aromatic ring, will dictate the relative intensities of the peaks in the mass spectrum. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns allows for the unambiguous confirmation of the structure of this compound.

| Fragment Type | Description | Potential m/z |

| Molecular Ion | Intact molecule with one electron removed. | Corresponds to the molecular weight. |

| Isotope Peak | Due to the presence of the ³⁷Cl isotope. | M+2 |

| Acylium Ion | Loss of the methoxy group from the ester. | M - 31 |

| Other Fragments | Resulting from various bond cleavages. | Varies |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components of a mixture and for determining the purity and concentration of a specific compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. sielc.comresearchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The elution order and retention time are dependent on the polarity of the analyte and the composition of the mobile phase.

A suitable mobile phase for the analysis of this compound could consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

The purity of a sample of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. Quantitative analysis can be performed by creating a calibration curve using standards of known concentration.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30°C) |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively volatile compound, is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govoup.com

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. Different types of columns, such as those with non-polar or polar stationary phases, can be used to achieve the desired separation. oup.com

For the analysis of regioisomeric compounds, specialized columns, such as those containing cyclodextrin (B1172386) derivatives, can provide enhanced separation. oup.com The temperature of the GC oven is typically programmed to increase during the analysis to ensure the timely elution of all components.

GC-MS analysis provides both the retention time from the GC and the mass spectrum from the MS for each separated component, allowing for highly specific identification and quantification of this compound and any potential impurities.

Derivatization in chromatography involves chemically modifying an analyte to improve its analytical properties. jfda-online.com While this compound can often be analyzed directly by GC and HPLC, derivatization might be employed in specific scenarios to enhance sensitivity or improve chromatographic behavior. researchgate.netacademicjournals.org

For GC analysis, derivatization is typically used to increase the volatility and thermal stability of a compound or to introduce a functionality that is more readily detected. jfda-online.com For HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly increasing its detectability by UV or fluorescence detectors, respectively. nih.gov This is particularly useful for trace analysis.

Common derivatizing agents for compounds with functional groups similar to those in this compound (ester, methoxy) could include silylating agents for GC to increase volatility. For HPLC with fluorescence detection, a derivatizing agent that reacts with a part of the molecule to introduce a fluorescent tag could be considered if ultra-high sensitivity is required. nih.gov

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the molecular properties and behavior of compounds like this compound. weizmann.ac.ilelixirpublishers.comchemrxiv.org Using quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, various molecular properties can be predicted and correlated with experimental data. elixirpublishers.comresearchgate.net

These computational approaches can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Predict spectroscopic properties: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can aid in the interpretation of experimental data.

Determine electronic properties: Calculate properties such as molecular orbital energies, electron density distribution, and dipole moment, which provide insights into the reactivity and intermolecular interactions of the molecule.

Model reaction mechanisms: Investigate the energetics of potential reactions involving this compound.

By comparing the computationally predicted properties with experimental results from techniques like NMR, IR, and UV-Vis spectroscopy, a more comprehensive understanding of the structure and characteristics of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations would provide a foundational understanding of the three-dimensional structure and electronic properties of this compound. This computational method could be used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. The results of such a study would typically be presented in a table format, allowing for a detailed comparison of the computed structural parameters.

Hypothetical Data Table: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | Data not available |

| C-O (methoxy) | Data not available | |

| C=O (ester) | Data not available | |

| O-CH3 (ester) | Data not available | |

| Bond Angle | Cl-C-C | Data not available |

| C-C-O (methoxy) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Stability

An FMO analysis would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. This analysis would pinpoint the electron-donating (nucleophilic) and electron-accepting (electrophilic) regions of the molecule.

Hypothetical Data Table: FMO Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

An MEP map would visually represent the electrostatic potential on the electron density surface of this compound. Different colors would indicate regions of varying electron density, with red typically representing electron-rich (negative potential) areas, which are susceptible to electrophilic attack, and blue representing electron-poor (positive potential) areas, prone to nucleophilic attack. This would be invaluable for predicting how the molecule might interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis would provide a detailed picture of the bonding and electronic interactions within the molecule. It could quantify the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, revealing hyperconjugative interactions and charge transfer pathways that contribute to the molecule's stability. The analysis would also yield natural atomic charges, offering a more chemically intuitive picture of the charge distribution than other methods.

Hypothetical Data Table: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| e.g., LP(O) | e.g., σ(C-C)* | Data not available |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

RDG analysis is a computational tool used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. By plotting the reduced density gradient against the electron density, it is possible to identify and differentiate these weak interactions, which are crucial for understanding molecular conformation and crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of molecules including this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors (e.g., lipophilicity, electronic properties, steric factors). This would require a dataset of structurally related compounds with measured biological activities, which is currently unavailable for this specific compound in the public domain.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. If a biological target (e.g., a protein or enzyme) for this compound or its derivatives were identified, molecular docking could be used to simulate its binding mode and affinity. This would provide insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Hypothetical Data Table: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| e.g., Cyclooxygenase-2 | Data not available | Data not available |

Prediction of Nonlinear Optical Properties

The NLO properties of organic molecules are intrinsically linked to their molecular structure, specifically the arrangement of electron-donating and electron-accepting groups, and the extent of π-conjugation. In this compound, the methoxy (-OCH3) group acts as an electron donor, while the chloro (-Cl) group and the carbonyl group of the ester function as electron acceptors. This donor-acceptor framework can lead to significant intramolecular charge transfer upon excitation by an intense light source, a key factor for generating a nonlinear optical response.

Theoretical calculations, primarily employing Density Functional Theory (DFT), have become a standard approach for predicting the NLO properties of molecules. These calculations can provide valuable insights into the hyperpolarizabilities of a compound, which are microscopic measures of its NLO response. The first hyperpolarizability (β) is related to the second-order NLO effects, such as second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order phenomena.

While no specific experimental or computational studies on the nonlinear optical properties of this compound have been found in the reviewed literature, we can infer potential characteristics based on studies of structurally similar compounds. For instance, research on other substituted benzoates and aromatic compounds containing both chloro and methoxy groups has demonstrated that the interplay between these substituents can significantly influence the molecular hyperpolarizability.

A computational investigation into a related compound, 2-Chloro-4'-methoxy benzoin, which also possesses chloro and methoxy substituents, revealed notable third-order NLO properties. harbinengineeringjournal.com This suggests that the combination of these functional groups within an aromatic system can be favorable for NLO applications.

A hypothetical DFT study on this compound would typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure would be optimized to find its most stable conformation.

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum.

Calculation of NLO Properties: Using the optimized geometry, the electric dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ) would be calculated.

The results of such a hypothetical study could be presented in the following tables:

Table 1: Hypothetical Calculated Dipole Moment and Polarizability of this compound

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

Table 2: Hypothetical Calculated First and Second Hyperpolarizabilities of this compound

| Hyperpolarizability Component | Calculated Value (a.u.) |

| β_total | Value |

| γ_total | Value |

It is crucial to emphasize that the values in the tables above are placeholders and would need to be determined through a dedicated computational study on this compound. The magnitude of the predicted hyperpolarizabilities would indicate the compound's potential as an NLO material. A significant β value would suggest its utility in frequency doubling applications, while a large γ value would point towards applications in optical switching and data storage. Further experimental validation through techniques like the Z-scan method would be necessary to confirm the theoretical predictions.

V. Applications and Functional Roles in Organic Synthesis and Pharmaceutical Chemistry

Building Block for Complex Organic Molecules

The unique arrangement of a chloro group, a methoxy (B1213986) group, and a methyl ester on the benzene (B151609) ring of methyl 2-chloro-4-methoxybenzoate makes it a versatile building block for constructing more complex organic molecules. chemimpex.combiosynth.com This structure provides multiple reactive sites that can be selectively targeted in various chemical reactions. The presence of these functional groups allows for its effective incorporation into intricate chemical processes. chemimpex.com

The modular nature of organic synthesis allows for the strategic assembly of such building blocks to create larger, more elaborate molecules with specific desired properties. semanticscholar.org This approach is central to the development of new materials and functional systems. The design and synthesis of these fundamental components are crucial for fabricating advanced materials with tailored characteristics. semanticscholar.org For instance, similar principles are applied in the creation of carbohydrate building blocks for use in glycosylation studies. nih.gov

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the production of both pharmaceuticals and agrochemicals. chemimpex.combiosynth.comcymitquimica.com Its structural features are instrumental in developing new therapeutic agents and effective agricultural products like herbicides and fungicides. chemimpex.com

Precursor in Quinazoline (B50416) Derivative Synthesis

A significant application of this compound and its derivatives is in the synthesis of quinazolines and their derivatives. The quinazoline structure is a recurring motif in many biologically active compounds, including those with anticancer properties. researchgate.netnih.govscirp.org

For example, 2-chloromethyl-4(3H)-quinazolinones, which are valuable intermediates for a range of bioactive compounds, can be synthesized from anthranilic acid precursors. researchgate.netnih.gov The synthesis of these quinazolinone derivatives often involves multi-step processes where the strategic introduction of different chemical groups is key to the final product's activity. The 4-aminoquinazoline scaffold, in particular, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in potent therapeutic agents. nih.gov The synthesis of these molecules often relies on the regioselective substitution of chloro groups on a quinazoline ring. nih.gov

The development of libraries of quinazolinone derivatives has been a strategy to explore a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. google.com

Role in Other Biologically Active Compound Synthesis

Beyond quinazolines, this compound and its related structures are involved in the synthesis of a variety of other biologically active compounds. For instance, it is a key intermediate in the preparation of certain thiazole (B1198619) derivatives with potential pharmaceutical applications. google.com

Its derivatives, such as methyl 4-acetamido-5-chloro-2-methoxybenzoate, are crucial intermediates in the synthesis of pharmaceutical compounds like metoclopramide. google.comchemicalbook.com The synthesis of these intermediates can be optimized to improve yield and reduce the use of hazardous reagents. google.com

Furthermore, the core benzamide (B126) structure, of which this compound is a derivative, is found in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.gov For example, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide have been synthesized and shown to have inhibitory potential against enzymes relevant to diabetes. nih.gov

The versatility of this chemical's scaffold is also demonstrated in its use as an intermediate for creating analgesics and other pharmaceutical agents. chemimpex.comresearchgate.net

Investigations in Biocatalysis and Enzymatic Transformations

The field of biocatalysis, which uses enzymes to catalyze chemical reactions, is an area of ongoing research with potential applications for compounds like this compound. While specific studies on the direct biocatalytic transformation of this compound are not extensively detailed in the provided search results, the broader field of chemoenzymatic synthesis is highly relevant.

Researchers are actively exploring the combination of metal-catalyzed reactions and biocatalysis to create more efficient and sustainable synthetic routes. entrechem.com These "one-pot" chemoenzymatic processes aim to synthesize complex molecules, such as disubstituted aromatic olefins and chiral alcohols, in a more environmentally friendly manner. entrechem.com Such methodologies could potentially be applied to transform this compound or its derivatives into valuable chiral compounds. The use of deep eutectic solvents is also being investigated to overcome challenges like limited substrate solubility in enzymatic reactions. entrechem.com

Potential in Material Science and Coordination Chemistry

The structural characteristics of this compound and its derivatives suggest potential applications in material science and coordination chemistry. The aromatic ring and its substituents can participate in the formation of larger, organized structures.

In the realm of coordination chemistry, organic molecules like this can act as ligands that bind to metal ions, forming metal-organic frameworks (MOFs). researchgate.net These materials have a crystalline structure with potential applications in gas storage, separation, and catalysis. The specific functional groups on the organic ligand play a crucial role in determining the structure and properties of the resulting MOF. researchgate.net While direct use of this compound in this context is not specified, its derivatives with appropriate functional groups could be designed for such purposes.

The assembly of molecular building blocks into complex and functional systems is a key area of research in material science. semanticscholar.org The ability to create customized organic building blocks allows for the fabrication of materials with specific, function-inspired properties. semanticscholar.org

Vi. Industrial Synthesis and Process Development

Large-Scale Production Methodologies

The primary method for large-scale synthesis involves the Fischer esterification of 2-chloro-4-methoxybenzoic acid. In a typical industrial setup, the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride gas or sulfuric acid. For instance, a described synthesis involves dissolving 2-methoxy-4-amino-5-chlorobenzoic acid in methanol and introducing HCl gas until the material is fully dissolved. prepchem.com The mixture is stirred overnight, after which the solvent is removed to obtain the methyl ester. prepchem.com

Another significant industrial route starts with a precursor like methyl 4-methoxybenzoate, which then undergoes chlorination. The chlorination of aromatic compounds on an industrial scale often employs reagents like chlorine gas in the presence of a catalyst or N-chlorosuccinimide (NCS) in a suitable solvent. For example, a patented method for a similar compound involves dissolving the starting material in N,N-dimethylformamide (DMF) and then adding NCS. google.com The reaction temperature is carefully controlled, often in a stepwise manner, to ensure the desired chlorination occurs at the correct position on the benzene (B151609) ring. google.com

Purification at a large scale is commonly achieved through vacuum distillation or crystallization. google.com In one process, after the chlorination reaction, the crude product is isolated through crystallization by cooling the reaction mixture, followed by washing and drying to achieve the desired purity. google.com

Process Optimization for Yield, Purity, and Cost-Effectiveness

Process optimization is crucial for making the synthesis of Methyl 2-chloro-4-methoxybenzoate commercially viable. Research focuses on improving reaction conditions to maximize yield and purity while minimizing costs.

Optimizing Reaction Conditions: Key parameters that are optimized include temperature, reaction time, and the molar ratio of reactants and catalysts. In the chlorination of a related benzoate (B1203000) using N-chlorosuccinimide, a two-stage temperature profile was employed: an initial phase at 40°C for 5 hours, followed by a second phase at 65°C for 4 hours to drive the reaction to completion. google.com Microwave-assisted esterification has also been explored as a method to improve efficiency. usm.my Studies on Fischer esterification show that factors like irradiation time, temperature, and catalyst concentration significantly affect the product yield. usm.my

Yield and Purity Enhancement: High yields and purity are paramount. A patented process for a structurally similar compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, reports molar yields between 87.5% and 89.9% with a purity of over 99.8% as measured by HPLC. google.com Such high purity is often achieved through controlled crystallization and subsequent washing of the product. google.com In another synthesis, the molar yield for a chlorination step was reported as high as 97%. google.com

Cost-Effectiveness: A significant strategy for reducing production costs is the recycling of solvents and reagents. The use of N,N-dimethylformamide (DMF) as a solvent is common, and patents describe processes where the DMF mother liquor from the crystallization step is retained and reused in subsequent batches without further treatment. google.com This approach not only lowers the cost associated with fresh solvent but also reduces the volume of chemical waste. google.com Developing synthetic routes that avoid expensive or highly toxic reagents is another avenue for cost reduction and improved safety. google.compatsnap.com

Table 1: Examples of Process Optimization in Benzoate Synthesis

| Parameter Optimized | Starting Material | Reagents/Conditions | Reported Outcome | Reference |

|---|---|---|---|---|

| Temperature & Solvent Recycling | Methyl 4-acetamido-2-methoxybenzoate | N-chlorosuccinimide, DMF; 40°C for 5h, then 65°C for 4h | Yield: 87.5-89.9%; Purity: ≥99.8%; DMF mother liquor recycled | google.com |

| Reaction Conditions | 4-methylsulfonyltoluene | 1. Chlorination with Cl₂/Fe catalyst; 2. Oxidation with HNO₃ at 175-195°C | High yield (93.4-97%) and good product quality | google.com |

| Esterification Method | 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄ catalyst, Microwave irradiation (130°C) | Improved efficiency and yield compared to conventional heating | usm.my |

Environmental and Safety Considerations in Industrial Production

The industrial synthesis of this compound involves handling hazardous materials, necessitating strict environmental and safety protocols.

Environmental Considerations: The primary environmental goal is to minimize waste and prevent the release of harmful substances. One of the main strategies is to use greener chemical processes. For instance, developing routes that avoid the use of highly polluting reagents like chlorine gas and acetic acid can significantly reduce environmental impact. google.com The recycling of solvents such as DMF is a key feature of environmentally conscious production, as it minimizes waste streams. google.com All waste materials must be disposed of in accordance with regulations, typically via an approved waste disposal plant. uniprox.de Effluents should not be flushed into surface water or sewer systems. uniprox.de

Safety Considerations: Worker safety is ensured through a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls: Production facilities must be equipped with adequate ventilation systems, such as local exhaust ventilation, to minimize worker exposure to chemical vapors and dust. uniprox.denj.gov Emergency systems, including safety showers and eyewash stations, must be readily accessible near workstations. fishersci.com

Personal Protective Equipment (PPE): Workers are required to use appropriate PPE. This includes chemical-resistant gloves, protective clothing to prevent skin contact, and eye/face protection like chemical safety goggles. fishersci.com In areas where exposure limits might be exceeded, respiratory protection is mandatory. uniprox.defishersci.com

Handling and Storage: Safe handling procedures include avoiding contact with skin and eyes and not breathing in mists or vapors. fishersci.com Containers should be kept tightly closed and stored in a dry, well-ventilated, and refrigerated place. fishersci.com Materials are generally stored in locked-up areas to prevent unauthorized access. uniprox.de

Table 2: GHS Hazard Information for Related Chemicals

| Hazard Type | GHS Classification | Precautionary Statements (Examples) | Reference |

|---|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Warning (Harmful if swallowed, in contact with skin, or if inhaled) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. | nih.gov |

| Skin & Eye Irritation | Warning (Causes skin and serious eye irritation) | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | uniprox.de |

| Flammability | Flammable Liquid | Use dry chemical, CO₂, or alcohol/polymer foam extinguishers. Keep containers cool with water spray. | nj.gov |

Vii. Conclusion and Future Research Directions

Summary of Current Research Status

Methyl 2-chloro-4-methoxybenzoate is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. cphi-online.com The specific arrangement of its functional groups—a chloro group ortho to the ester and a methoxy (B1213986) group para to it—provides a unique electronic and steric environment that chemists can exploit for further molecular elaboration.

Current research often utilizes this compound as a starting material or a critical building block. For instance, related structures like Methyl 4-Amino-5-chloro-2-methoxybenzoate are employed in the preparation of tocolytic oxytocin (B344502) receptor antagonists. pharmaffiliates.com The chloro and methoxy substituents influence the reactivity of the aromatic ring, directing further substitutions and enabling the construction of complex molecular architectures. While not a final active ingredient in itself, its importance is analogous to a specialized component in a high-tech manufacturing process—essential for the final product's function. The bulk of published material centers on its synthesis and its appearance in patent literature as a precursor to proprietary compounds. nih.gov

Emerging Synthetic Methodologies for this compound

The classical synthesis of substituted benzoates often involves multi-step processes that may include chlorination and esterification of a benzoic acid precursor. However, the field of organic synthesis is continually evolving towards more efficient, sustainable, and atom-economical methods.

Emerging strategies that could be applied to the synthesis of this compound include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. The synthesis of this compound could be adapted to a flow process, allowing for more precise control over reaction conditions and potentially leading to higher purity and yield.

Biocatalysis: The use of enzymes to perform specific chemical transformations is a growing area of green chemistry. It is conceivable that engineered enzymes could be developed to perform selective halogenation or methoxylation on a benzoic acid derivative, offering a highly specific and environmentally benign synthetic route.

A comparison of traditional versus potential emerging synthetic approaches is summarized in the table below.

| Feature | Traditional Synthesis (e.g., Sandmeyer, Esterification) | Emerging Methodologies (e.g., C-H Activation, Flow Chemistry) |

| Starting Materials | Often requires pre-functionalized, multi-substituted rings | Can potentially start from simpler, less functionalized precursors |

| Number of Steps | Typically multi-step | Aims to reduce the number of synthetic steps |

| Efficiency | May involve protecting groups and produce significant waste | Higher atom economy and potentially less waste |

| Scalability | Batch processes can be challenging to scale | Flow chemistry offers more straightforward scalability |

| Environmental Impact | Often uses stoichiometric and sometimes hazardous reagents | Focuses on catalytic methods and greener solvents |

Untapped Potential in Advanced Functional Materials and Medicinal Chemistry

While currently valued as an intermediate, the intrinsic properties of the this compound scaffold suggest untapped potential in other advanced applications.

Advanced Functional Materials: The electronic nature of the substituted benzene (B151609) ring could be exploited in the design of new organic materials. By incorporating this moiety into larger polymeric or oligomeric structures, it may be possible to develop materials with specific optical or electronic properties. For example, substituted benzoates are foundational to some liquid crystal technologies, and the unique substitution pattern of this compound could be explored for novel liquid crystalline phases.

Medicinal Chemistry: The field of medicinal chemistry is in constant search of new molecular scaffolds. The "privileged structures" concept suggests that certain molecular frameworks are capable of binding to multiple biological targets. While this specific compound is not highlighted as such, its derivatives are. For example, a closely related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a metabolite and key intermediate for Metoclopramide, a dopamine (B1211576) D2 receptor antagonist. nbinno.comchemicalbook.com This suggests that the 2-chloro-4-methoxybenzoyl scaffold could serve as a starting point for fragment-based drug discovery campaigns, where small molecular fragments are screened and optimized to develop new therapeutic agents. Future research could explore its potential as a pharmacophore in the development of new anti-inflammatory or analgesic agents. nbinno.com

Integration of Artificial Intelligence and Machine Learning in Compound Research and Development

The future of chemical research will be heavily influenced by computational tools, including artificial intelligence (AI) and machine learning (ML). These technologies can dramatically accelerate the pace of discovery and optimization.

Predictive Synthesis: AI-powered retrosynthesis tools can analyze a target molecule like this compound and propose multiple synthetic routes, ranking them based on predicted yield, cost, and step count. This can save significant time and resources in the laboratory. ML models, trained on vast reaction databases, can predict the optimal conditions (catalyst, solvent, temperature) for a given transformation, such as the specific chlorination or esterification steps.

In Silico Screening: For exploring the untapped potential in medicinal chemistry, ML models can screen virtual libraries of compounds derived from the this compound scaffold. These models can predict biological activities, such as binding affinity to a specific protein target, or ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, making the discovery process more efficient.

Materials Discovery: In the realm of functional materials, AI can be used to predict the properties of novel polymers or crystals incorporating the this compound structure. By simulating electronic and physical properties, researchers can design new materials with desired characteristics before ever synthesizing them in the lab.

The integration of these computational approaches promises to unlock new applications and streamline the development of compounds like this compound, pushing the boundaries of what is currently possible in chemical science.

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing Methyl 2-chloro-4-methoxybenzoate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via esterification of 2-chloro-4-methoxybenzoic acid with methanol, using catalytic sulfuric acid or thionyl chloride. Key parameters include temperature control (60–80°C), anhydrous conditions to prevent hydrolysis, and stoichiometric excess of methanol to drive esterification. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended to isolate the product .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects: methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–8.0 ppm), and methyl ester (δ ~3.9 ppm).

- IR Spectroscopy : Key stretches include C=O (ester) at ~1720 cm⁻¹, C-O (ester) at ~1270 cm⁻¹, and Cl-C aromatic vibrations near 750 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 214.6 and fragment ions corresponding to loss of -OCH₃ or -Cl groups.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of vapors.

- Waste Disposal : Collect halogenated waste separately and neutralize acidic by-products before disposal .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nucleophilic substitution reactions in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Analyze the electron-withdrawing effect of the ester group and the ortho-chloro substituent to predict reactivity at specific aromatic positions. Compare with experimental results from Suzuki coupling or hydrolysis studies .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, such as disordered solvent molecules or twinning?

- Methodological Answer :

- SHELXL Refinement : Use the SQUEEZE tool to model disordered solvent regions.

- Twinning Analysis : Employ Hooft/Y statistics to detect twinning and refine using TWIN/BASF commands in SHELXL .

- Validation Tools : Cross-check with CCDC databases to verify bond lengths/angles against similar structures.

Q. How do electronic effects of the methoxy group influence the stability of this compound under acidic or basic hydrolysis conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via HPLC at varying pH (e.g., pH 2–12). Use Arrhenius plots to determine activation energy.

- Hammett Analysis : Correlate substituent constants (σ) with reaction rates. The methoxy group’s +M effect stabilizes the transition state in basic conditions but destabilizes under strong acids due to protonation .

Q. What experimental designs are optimal for studying the compound’s potential as a precursor in heterocyclic synthesis (e.g., benzoxazoles or thiazoles)?

- Methodological Answer :

- Stepwise Functionalization : React with hydrazine or thiourea under microwave-assisted conditions (100°C, DMF solvent) to form heterocyclic cores.

- Characterization : Use 2D NMR (HSQC, HMBC) to confirm cyclization and X-ray crystallography for structural validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.